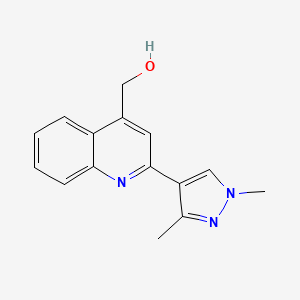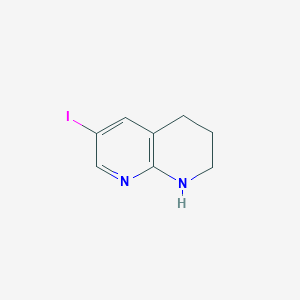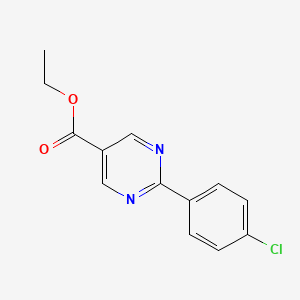![molecular formula C11H19N3O4 B11858984 (4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction conditions usually include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate. The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, alcohols, and other derivatives that can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole derivatives: These compounds share a similar triazole ring structure but differ in their substitution patterns and functional groups.
1,4-Disubstituted-1,2,3-triazoles: These compounds have two substituents on the triazole ring, which can significantly alter their chemical and biological properties.
Uniqueness
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the diethoxymethyl group and the acetic acid ethyl ester moiety allows for versatile chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H19N3O4 |
|---|---|
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
ethyl 2-[4-(diethoxymethyl)triazol-1-yl]acetate |
InChI |
InChI=1S/C11H19N3O4/c1-4-16-10(15)8-14-7-9(12-13-14)11(17-5-2)18-6-3/h7,11H,4-6,8H2,1-3H3 |
Clave InChI |
OQXWHWPVUARMOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CN(N=N1)CC(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine](/img/structure/B11858923.png)

![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)


![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)
![3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)

![Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)

